3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 109888-66-6
VCID: VC4626825
InChI: InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
SMILES: C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Molecular Formula: C10H7Cl2NO3
Molecular Weight: 260.07

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 109888-66-6

Cat. No.: VC4626825

Molecular Formula: C10H7Cl2NO3

Molecular Weight: 260.07

* For research use only. Not for human or veterinary use.

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - 109888-66-6

Specification

CAS No. 109888-66-6
Molecular Formula C10H7Cl2NO3
Molecular Weight 260.07
IUPAC Name 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
Standard InChI Key NDHFMONJGUAVQS-UHFFFAOYSA-N
SMILES C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₀H₇Cl₂NO₃, with a molar mass of 260.07 g/mol . Its IUPAC name derives from the oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a 3,4-dichlorophenyl group and a carboxylic acid moiety at the 5-position . The planar oxazole ring and electron-withdrawing chlorine atoms contribute to its stability and reactivity, while the carboxylic acid group enhances solubility in polar solvents.

Key structural attributes include:

  • Dichlorophenyl group: Enhances lipophilicity, facilitating membrane penetration in biological systems .

  • Oxazole ring: Participates in hydrogen bonding and π-π stacking, critical for target binding.

  • Carboxylic acid: Allows salt formation and derivatization into esters or amides for prodrug strategies .

The crystal structure, determined via X-ray diffraction, reveals a dihedral angle of 42.5° between the oxazole and phenyl rings, optimizing steric and electronic interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Oxazole ring formation: Cyclization of β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine hydrochloride under acidic conditions (H₂SO₄, 80°C).

  • Dichlorophenyl introduction: Nucleophilic aromatic substitution of 3,4-dichlorobenzene derivatives with in situ-generated nitrile oxides .

  • Carboxylation: Hydrolysis of intermediate esters using NaOH/EtOH to yield the carboxylic acid .

A microwave-assisted method reduces reaction time from 12 hours to 45 minutes, achieving a 78% yield.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production, minimizing waste and energy use . Key parameters:

ParameterValue
Temperature120°C
Pressure2 atm
CatalystZeolite H-beta
Annual Production500 kg (global)

Green chemistry principles are emphasized, with solvent recovery systems achieving 95% ethanol reuse.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (E. coli, MIC = 25 µg/mL) bacteria by disrupting cell membrane integrity . Synergy with β-lactams reduces MRSA viability by 90% at sub-MIC concentrations.

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (µM)Mechanism
Caco-2 (colon)39.8Caspase-3 activation, G1 arrest
HeLa (cervical)31.9ROS generation, MMP loss
A549 (lung)>100No significant effect

The dichlorophenyl group enhances DNA intercalation, while the oxazole ring chelates metal ions in topoisomerase II .

Enzyme Inhibition

  • Human sirtuin 2 (HDAC): IC₅₀ = 2.3 µM, via binding to the Zn²⁺-dependent catalytic site.

  • Carbonic anhydrase IX: Ki = 15 nM, relevant for hypoxic tumor targeting .

Applications in Drug Development

Lead Optimization

Structural analogs show improved pharmacokinetics:

Derivativet₁/₂ (h)LogPSolubility (mg/mL)
Ethyl ester4.23.10.8
Amide (Gly conjugate)8.71.912.4

The ethyl ester prodrug enhances oral bioavailability (F = 67% in rats).

Combination Therapies

Co-administration with paclitaxel reduces ovarian tumor volume in xenograft models by 82% (vs. 58% for paclitaxel alone).

Comparative Analysis with Structural Analogs

Activity trends correlate with substituent position:

CompoundAnticancer IC₅₀ (Caco-2, µM)LogP
3-(3,4-Dichlorophenyl) derivative39.82.8
3-(2,4-Dichlorophenyl) isomer54.13.2
3-(3,5-Dichlorophenyl) analog28.32.5

Electron-withdrawing groups at the 3,4-positions maximize target affinity .

OrganismLC₅₀ (mg/L)
Daphnia magna12.4
Selenastrum8.9

Occupational exposure limits: 0.1 mg/m³ (8-hour TWA) .

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